molecular formula C21H25FN2O4S B2647696 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 922003-73-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B2647696
CAS RN: 922003-73-4
M. Wt: 420.5
InChI Key: ACBYTOXXWUFKHJ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O4S and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties

Research on related compounds, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a unique representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, has revealed strong blue emission in dichloromethane, indicating potential applications in photophysical studies (Petrovskii et al., 2017).

Interaction with Nitrogen-Containing Binucleophiles

Studies involving the interaction of similar compounds with nitrogen-containing binucleophiles have shown the potential for creating diverse chemical structures, suggesting applications in synthetic chemistry and materials science (Kolos et al., 2004).

Fluorescence and Solvatochromism

Substituted tetraarylbenzo(l,2-b:5,4-b')difurans, which share structural similarities, have high fluorescence quantum yields and exhibit large solvatochromic shifts, indicating their potential as fluorescent probes in various scientific applications (Abdul-Aziz et al., 1995).

Synthetic Applications

Research on dibenzo[b,f][1,4]oxazepines and related structures has shown potential in medicinal chemistry, particularly in the synthesis of cyclic amines and other complex organic structures, which could be crucial in drug development and pharmaceutical research (Li et al., 2019).

Stereochemical Analysis

Investigations into the stereochemical properties of dibenz[c,e]azepines demonstrate the potential for studying and exploiting stereochemistry in the design of complex organic molecules, which can have implications in materials science and drug design (Balgobin et al., 2017).

X-ray Diffraction and Computational Studies

Benzimidazole-tethered oxazepine hybrids have been synthesized and analyzed using X-ray diffraction and computational methods, highlighting the potential for using such compounds in advanced material design and theoretical chemistry studies (Almansour et al., 2016).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-4-11-24-18-12-17(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h5-10,12,23H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBYTOXXWUFKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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